molecular formula C19H19N5O2S3 B11424852 2-[(2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

2-[(2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

Cat. No.: B11424852
M. Wt: 445.6 g/mol
InChI Key: UTSZNVYLXGHBRW-UHFFFAOYSA-N
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Description

The compound 2-[(2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one is a highly functionalized heterocyclic molecule featuring fused thiadiazolo and benzothiolo pyrimidine systems. Its structure comprises:

  • A 1,3,4-thiadiazolo[3,2-a]pyrimidine core substituted with a 2-ethyl group and a 5-oxo moiety.
  • A methylsulfanyl bridge connecting the thiadiazolopyrimidine unit to a 5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one system, which includes a partially saturated benzothiolo ring and a 3-methyl substituent.

While direct studies on this compound are absent in the provided evidence, analogous derivatives (e.g., thiazolo[3,2-a]pyrimidines and thiadiazolo[3,2-a]pyrimidines) highlight its likely applications in medicinal chemistry, particularly as enzyme inhibitors or anticancer agents .

Properties

Molecular Formula

C19H19N5O2S3

Molecular Weight

445.6 g/mol

IUPAC Name

2-[(2-ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H19N5O2S3/c1-3-13-22-24-14(25)8-10(20-19(24)29-13)9-27-18-21-16-15(17(26)23(18)2)11-6-4-5-7-12(11)28-16/h8H,3-7,9H2,1-2H3

InChI Key

UTSZNVYLXGHBRW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=O)C=C(N=C2S1)CSC3=NC4=C(C5=C(S4)CCCC5)C(=O)N3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)-3-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the reaction of hydrazonoyl halides with thiosemicarbazide derivatives under specific conditions such as the presence of ethanol and triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(((2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)-3-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-(((2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)-3-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(((2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)-3-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID Core Structure Substituents Notable Properties Reference
Ethyl 2-(methylsulfanyl)-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate (CAS 90349-63-6) Thiadiazolo[3,2-a]pyrimidine 5-carboxylate, 2-methylsulfanyl, 7-oxo Commercial availability; used as a precursor for bioactive derivatives
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-(pyrazol-4-ylmethylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 7-methyl, 5-(4-methylphenyl), 3-oxo, 2-pyrazolylidene Synthetic versatility; potential antimicrobial activity
Ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 2-acetoxybenzylidene, 7-methyl, 5-phenyl Crystallographically characterized (R factor = 0.044); stable dihydro derivative
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-triazolo[3,4-b]thiadiazin-6(7H)-one Hybrid pyrrolo-thiazolo-pyrimidine Multiple aryl groups, triazolo-thiadiazine extension Bioactivity inferred from heterocyclic extensions

Key Observations:

  • Bridging Groups: The methylsulfanyl linker in the target compound differs from the pyrazolylidene or benzylidene groups in analogs , which are known to influence π-π stacking and binding affinity.
  • Ring Saturation : The tetrahydrobenzothiolo moiety introduces conformational flexibility absent in fully aromatic analogs, possibly modulating target selectivity .

Biological Activity

The compound 2-[(2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]-3-methyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one is a complex heterocyclic organic molecule that exhibits significant biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Structural Characteristics

This compound features several key structural elements:

  • Thiadiazole and Pyrimidine Moieties : These contribute to its pharmacological properties.
  • Benzothiolo Framework : Enhances lipophilicity and biological activity.
  • Methylsulfanyl Group : Potentially increases interaction with biological targets.

Biological Activities

Research indicates that this compound may exhibit a variety of biological activities:

Antimicrobial Activity

Compounds similar to the target have shown promising antimicrobial properties. For instance:

  • In vitro studies demonstrate that derivatives of thiadiazole and pyrimidine can inhibit the growth of various bacterial strains.
CompoundActivityReference
2-Ethyl-5-oxo-thiadiazoleAntimicrobial
3-Methyl-benzothiolo-pyrimidineAntimicrobial

Anticancer Activity

The compound's structure suggests potential anticancer properties:

  • Mechanism of Action : It may inhibit specific enzymes involved in cancer cell proliferation. Similar compounds have been noted for their ability to induce apoptosis in cancer cells by disrupting cellular pathways .

Anti-inflammatory Activity

The presence of the benzothiolo structure may confer anti-inflammatory effects:

  • Research Findings : Compounds with similar structures have demonstrated the ability to reduce inflammation markers in various models .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes critical for the survival and replication of pathogens and cancer cells.
  • Cellular Pathway Disruption : By affecting signaling pathways, it can lead to increased apoptosis in malignant cells.

Case Studies

Several studies have highlighted the efficacy of similar compounds in treating infections and tumors:

  • Antitubercular Activity : A study showed that derivatives similar to this compound exhibited significant inhibition against Mycobacterium tuberculosis, with some achieving over 90% inhibition at specific concentrations .
  • Antitumor Efficacy : Compounds with thiadiazole moieties have been tested in various cancer models, showing promising results in reducing tumor size and increasing survival rates in preclinical trials .

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